6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl-
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Overview
Description
6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl- is a complex organic compound that belongs to the class of benzopyranoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl- consists of a fused benzopyran and quinoline ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl- can be achieved through various methods. One common approach involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with aromatic amines in the presence of ultrasound . This method is catalyst-free and provides a facile route to the desired compound. Another method involves the use of silica sulfuric acid as a catalyst to facilitate the reaction between 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and different aromatic amines .
Industrial Production Methods
Industrial production of 6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the benzopyranoquinoline ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
6H-1
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical research.
Medicine: The compound has demonstrated anticancer activity, particularly against colon cancer cell lines. It is also being investigated for its potential use in treating other diseases.
Industry: In the pharmaceutical industry, 6H-Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl- is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl- involves the inhibition of specific molecular targets and pathways. For example, it has been shown to inhibit sirtuins, which are a family of proteins involved in regulating cellular processes such as aging and inflammation . The compound’s ability to induce apoptosis in cancer cells is attributed to its effect on mitochondrial membrane potential and chromosomal DNA fragmentation .
Comparison with Similar Compounds
Similar Compounds
6H-Chromeno[4,3-b]quinoline: Another benzopyranoquinoline derivative with similar biological activities.
1-Benzopyrano[3,4-f]quinoline: A related compound with a different ring fusion pattern but similar chemical properties.
6,12-Dihydro-1-benzopyrano[4,3-b][1,h]benzothiazine-6-ones: Analogous compounds studied for their biological profiles and potential therapeutic applications.
Uniqueness
6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-acetyl- stands out due to its specific substitution pattern and the presence of the acetyl group, which can influence its reactivity and biological activity. Its unique structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C18H11NO3 |
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Molecular Weight |
289.3 g/mol |
IUPAC Name |
9-acetylchromeno[4,3-b]quinolin-6-one |
InChI |
InChI=1S/C18H11NO3/c1-10(20)11-6-7-15-12(8-11)9-14-17(19-15)13-4-2-3-5-16(13)22-18(14)21/h2-9H,1H3 |
InChI Key |
UXWLMFKAFWLICC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC3=C(C4=CC=CC=C4OC3=O)N=C2C=C1 |
Origin of Product |
United States |
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